molecular formula C17H16ClN3O2 B2460249 2-chloro-N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)benzamide CAS No. 2034339-39-2

2-chloro-N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)benzamide

Cat. No.: B2460249
CAS No.: 2034339-39-2
M. Wt: 329.78
InChI Key: BXAUZIYKCPMJRT-UHFFFAOYSA-N
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Description

2-chloro-N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)benzamide is a complex organic compound that features a pyrrolidinone ring, a pyridine ring, and a benzamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)benzamide typically involves the reaction of 2-chlorobenzoyl chloride with 2-(2-oxopyrrolidin-1-yl)pyridine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of automated systems for reagent addition and temperature control is common in industrial settings to ensure reproducibility and safety.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles like amines or thiols replace the chlorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Ammonia or primary amines in anhydrous conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzamides.

Scientific Research Applications

2-chloro-N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-chloro-N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and biological responses .

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-N-(pyridin-4-ylmethyl)benzamide
  • 2-chloro-N-((2-(2-oxopyrrolidin-1-yl)phenyl)methyl)benzamide
  • 2-chloro-N-(2-oxopyrrolidin-1-yl)benzamide

Uniqueness

2-chloro-N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)benzamide is unique due to the presence of both a pyrrolidinone ring and a pyridine ring, which confer distinct chemical and biological properties.

Properties

IUPAC Name

2-chloro-N-[[2-(2-oxopyrrolidin-1-yl)pyridin-4-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClN3O2/c18-14-5-2-1-4-13(14)17(23)20-11-12-7-8-19-15(10-12)21-9-3-6-16(21)22/h1-2,4-5,7-8,10H,3,6,9,11H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXAUZIYKCPMJRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)C2=NC=CC(=C2)CNC(=O)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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